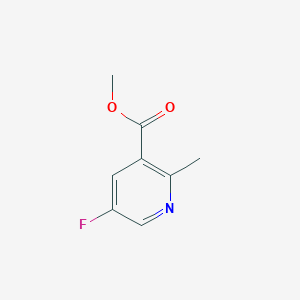

Methyl 5-fluoro-2-methylnicotinate

説明

“Methyl 5-fluoro-2-methylnicotinate” is a chemical compound used in scientific experiments in various fields . It has the molecular formula C8H8FNO2 and a molecular weight of 169.15 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several heavy atoms. It has a molar refractivity of 40.44 and a topological polar surface area (TPSA) of 39.19 Ų . The compound is also characterized by its lipophilicity, with a consensus Log Po/w of 1.62 .Physical And Chemical Properties Analysis

“this compound” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.89 .科学的研究の応用

Chemical Synthesis and Molecular Studies : Methyl 5-fluoro-2-methylnicotinate and its related compounds are often used in chemical synthesis and molecular studies. For instance, the chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine is a significant area of research. These oligonucleotides are tools in studying the catalytic mechanism of DNA cytosine methyltransferases (Schmidt et al., 1992).

DNA Methylation Studies : Studies on DNA methylation, an epigenetic modification involved in many human diseases, have utilized derivatives of this compound. For example, the effect of fluoride in drinking water on the level of 5-methylcytosine in human and rat blood was examined, suggesting a link between fluoride and DNA methylation disruptions (Meng et al., 2020).

Cancer Research and Therapeutics : This compound and its related fluorinated pyrimidines have been a focus in cancer research. Arene-ruthenium(II) complexes containing 5-fluorouracil-1-methyl isonicotinate have been synthesized and characterized for their anticancer activity (Liu et al., 2012). Additionally, studies have investigated the role of 5-fluorouracil in DNA synthesis and methylation in cancer cells (Glazer & Hartman, 1980).

Pharmacological Studies : This compound is also significant in pharmacological research. For instance, controlled evaluation of drug combination regimens involving fluorouracil for the therapy of advanced gastric cancer has been conducted (Cullinan et al., 1994).

Nuclear Acid Research : Its derivatives have been used in the study of nuclear acids. The effect of 5-fluorouracil on the synthesis and methylation of low molecular weight nuclear RNA in L1210 cells is an example of such research (Glazer & Hartman, 1980).

作用機序

特性

IUPAC Name |

methyl 5-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQRIGKPZMCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2554374.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2554375.png)

![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2554385.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2554388.png)

![8-[(dibenzylamino)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}formic acid](/img/structure/B2554391.png)

![3-[(5-Fluoro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2554392.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2554395.png)